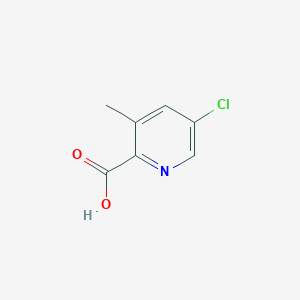

5-Chloro-3-methylpyridine-2-carboxylic acid

説明

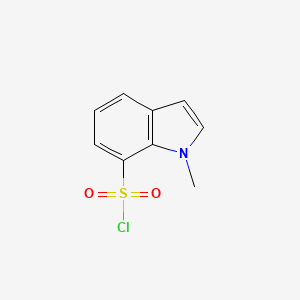

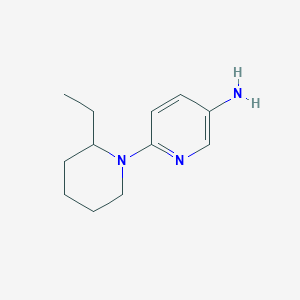

5-Chloro-3-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO2. It has a molecular weight of 171.58 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO2/c1-4-2-5 (8)3-9-6 (4)7 (10)11/h2-3H,1H3, (H,10,11). The compound’s InChI key is QQNDJNHLMAFNJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.58 g/mol. It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors. It has a rotatable bond count of 1. The compound’s topological polar surface area is 50.2 Ų .科学的研究の応用

Synthesis Improvement

Improved synthesis methods for related compounds such as 5-methylpyridine-3-carboxylic acid, a Rupatadine intermediate, have been developed. These methods involve oxidation reactions and have practical industrial applications, offering improved yields (Zhuang Xiong, 2005) (Zhuang Xiong, 2005).

Biological Activity

Compounds derived from 5-Chloro-3-methylpyridine-2-carboxylic acid have been reported to have various biological activities. These include potential uses as herbicides, fungicides, neoplasm inhibitors, antiviral, anticonvulsants, antimicrobial, anticancer, and as plant growth regulators (B. Gangadasu et al., 2002) (B. Gangadasu et al., 2002).

Medicinal Chemistry

The compound is a key intermediate in the synthesis of several medicinal compounds. For instance, it has been used in the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, demonstrating significant yield and purity, which are crucial in pharmaceutical manufacturing (Yang-Heon Song, 2007) (Yang-Heon Song, 2007).

Chemical Intermediates

Studies have shown the application of related compounds in the production of chemical intermediates, such as in the preparation of substituted pyridines via cycloadditions, which are key in various chemical syntheses (R. Danheiser et al., 2003) (R. Danheiser et al., 2003).

Industrial Applications

Research on nicotinic acid, a naturally occurring pyridine carboxylic acid, reveals its industrial production involving oxidation of related pyridine compounds. This research focuses on eco-friendly production methods, highlighting the compound's relevance in green chemistry (Dawid Lisicki et al., 2022) (Dawid Lisicki et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P305, P338, P351 .

Relevant Papers One relevant paper discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

生化学分析

Biochemical Properties

5-Chloro-3-methylpyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyridine metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity. This compound’s ability to form hydrogen bonds and other non-covalent interactions with proteins makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, this compound can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen. High doses of this compound can result in toxic effects, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can be further studied for their biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy production and metabolism .

特性

IUPAC Name |

5-chloro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNDJNHLMAFNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625392 | |

| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886365-46-4 | |

| Record name | 5-Chloro-3-methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)

![N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1358577.png)

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)